molecular formula C21H19FN2O4S B305811 2-(N-methyl-4-fluorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

2-(N-methyl-4-fluorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B305811
M. Wt: 414.5 g/mol
InChI Key: YOMZADRMVBNORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a phenoxyphenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine to form 4-fluorophenylsulfonylmethylamine. This intermediate is then reacted with 4-phenoxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The fluorophenyl and phenoxyphenyl groups may contribute to binding affinity and specificity towards certain receptors or proteins. The exact pathways and molecular targets involved are subjects of ongoing research .

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19FN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

InChI Key

YOMZADRMVBNORQ-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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